REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[C:7]1([C:13]2([C:16]#[N:17])[CH2:15][CH2:14]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>CCOCC>[C:7]1([C:13]2([CH2:16][NH2:17])[CH2:14][CH2:15]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1.2.3.4.5|
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Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
6.58 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1(CC1)C#N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
stirred under N2 at 0°
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 1 h the reaction mixture is quenched by a careful dropwise addition of water (1.8 mL), 10% W/V NaOH solution (1.8 mL) and water (5.4 mL)
|
Duration
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1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
the filtrate is extracted with dilute HCl (0.2M, 3×100 mL)
|
Type
|
WASH
|
Details
|
The combined extracts are washed with ether (3×100 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with ether (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with water (2×100 mL), saturated brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1(CC1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.98 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |